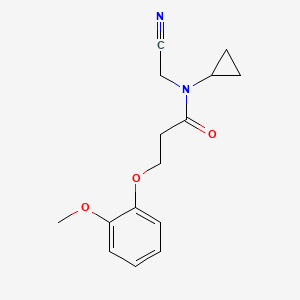

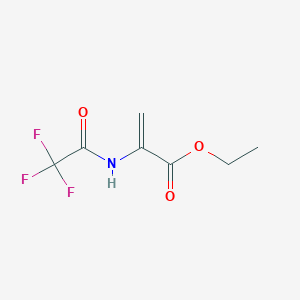

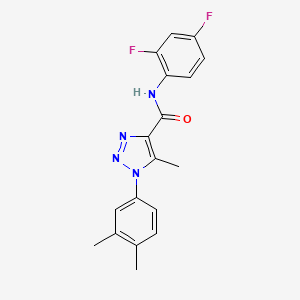

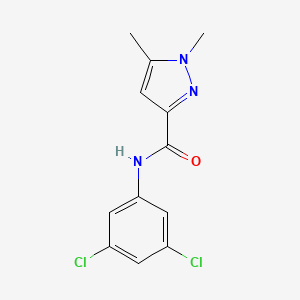

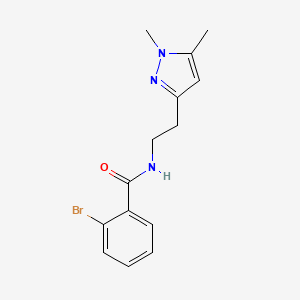

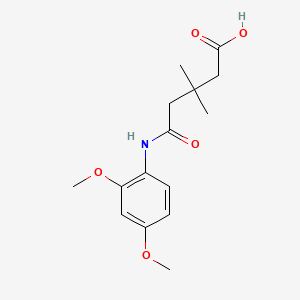

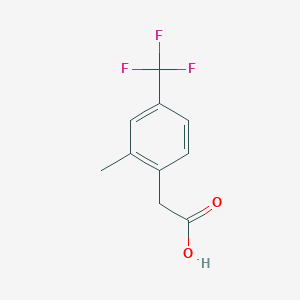

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DCPA, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the pyrazole group of herbicides and is known for its selective action on broadleaf weeds. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antitumor Activities : Compounds with a structure similar to N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been studied for their potential antitumor activities. For instance, a study by Xin (2012) synthesized a compound with a pyrazole pyrimidine structure and found it to display significant antitumor activities (Xin, 2012).

Molecular Interaction Studies : These compounds have been used in molecular interaction studies, particularly related to cannabinoid receptors. A study by Shim et al. (2002) focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric and electrostatic interactions important for binding (Shim et al., 2002).

Obesity Treatment : Another significant area of research is the treatment of obesity. Yan et al. (2010) described the discovery of a novel cannabinoid-1 receptor (CB1R) inverse agonist, which showed promise for obesity treatment (Yan et al., 2010).

Cannabinoid Receptor Affinity and Modeling Studies : Research by Silvestri et al. (2008) explored the cannabinoid receptor affinity of pyrazole-carboxamide derivatives, providing valuable information about the binding characteristics and potential therapeutic applications of these compounds (Silvestri et al., 2008).

Computational Design and Study : Singh et al. (2009) conducted computational design and study of a pyrazole derivative, which helps in understanding the interactions and properties of these compounds at a molecular level (Singh et al., 2009).

Antidepressant and Anticonvulsant Activities : Abdel-Aziz et al. (2009) synthesized novel pyrazole derivatives and evaluated them for antidepressant and anticonvulsant activities, suggesting potential applications in neurological disorders (Abdel-Aziz et al., 2009).

Antiinflammatory Agents : El‐Hawash and El-Mallah (1998) synthesized novel pyrazole derivatives and tested them for antiinflammatory activity, indicating their potential use in inflammatory diseases (El‐Hawash & El-Mallah, 1998).

Antimicrobial and Anticancer Agents : Hafez et al. (2016) created pyrazole derivatives with potential as antimicrobial and anticancer agents, demonstrating the versatility of these compounds in combating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the treatment of mycobacterial infections .

Mode of Action

It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This process involves the use of a transition metal catalyst to form carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s known that similar compounds have been used to disrupt mycobacterial energetics .

Pharmacokinetics

Similar compounds have been studied for their distribution dynamics in the blood of laboratory animals .

Result of Action

Similar compounds have shown to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations .

Action Environment

It’s known that similar compounds have been used under a variety of conditions, suggesting a degree of environmental tolerance .

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-3-11(16-17(7)2)12(18)15-10-5-8(13)4-9(14)6-10/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSAYNCIFPXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)

![N-(2,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2987301.png)